rac Benzyl Phenylephrine-d3

Description

Chemical Identity and Nomenclature

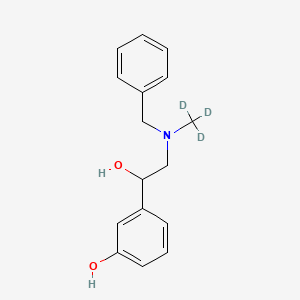

This compound represents a meticulously engineered stable isotope-labeled analogue of rac Benzyl Phenylephrine, primarily recognized within the pharmaceutical industry as Phenylephrine Impurity D. The compound's systematic nomenclature follows International Union of Pure and Applied Chemistry guidelines, with its complete chemical name being 3-[2-[benzyl(trideuteriomethyl)amino]-1-hydroxyethyl]phenol. This nomenclature precisely reflects the molecular architecture, indicating the presence of three deuterium atoms replacing hydrogen atoms in the methyl group attached to the nitrogen atom within the benzylamine moiety.

The compound is officially registered under Chemical Abstracts Service number 1276402-67-5, providing a unique identifier for regulatory and commercial purposes. The molecular formula is represented as C16H19NO2, though more precise representations account for the deuterium substitution as C16H16D3NO2. The molecular weight has been determined to be 260.35 grams per mole, reflecting the increased mass contribution from the three deuterium atoms compared to the unlabeled parent compound.

The stereochemical designation "rac" indicates that this compound exists as a racemic mixture, containing equal proportions of both enantiomeric forms. This racemic nature distinguishes it from stereochemically pure variants and is particularly relevant for analytical applications where both enantiomers may be present in pharmaceutical formulations. The compound's three-dimensional structure features a phenolic backbone with hydroxyl functionality, coupled with a complex amino alcohol side chain that incorporates the deuterium-labeled methyl group attached to the benzyl-substituted nitrogen atom.

Table 1: Chemical Identification Parameters of this compound

Role as a Stable Isotope-Labeled Impurity in Pharmaceutical Compounds

Properties

IUPAC Name |

3-[2-[benzyl(trideuteriomethyl)amino]-1-hydroxyethyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO2/c1-17(11-13-6-3-2-4-7-13)12-16(19)14-8-5-9-15(18)10-14/h2-10,16,18-19H,11-12H2,1H3/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBBZPOHBHNEKIM-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1)CC(C2=CC(=CC=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(CC1=CC=CC=C1)CC(C2=CC(=CC=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Solvent Systems and Temperature

| Parameter | Patent Method | ProQuest Method |

|---|---|---|

| Reduction Solvent | THF/water | THF |

| Temperature | 25°C | 0°C (for bromohydrin) |

| Reaction Time | 2–3 hours | 45 minutes–3 hours |

The choice of THF/water mixtures enhances solubility of intermediates while minimizing side reactions. Lower temperatures (0°C) in bromohydrin formation improve regioselectivity.

Deuteration Efficiency

Deuterium incorporation depends on the reducing agent:

-

NaBD4 : Achieves >95% deuteration at the β-hydroxyl position but requires anhydrous conditions.

-

CD3I in Wittig Reaction : Introduces three deuterium atoms with 89–92% isotopic purity.

Purification and Analytical Validation

Chromatographic Techniques

Spectroscopic Characterization

-

NMR : The β-deuterium signal appears as a singlet at δ 4.1–4.3 ppm (¹H NMR suppression).

-

Mass Spectrometry : ESI-Q-TOF-MS shows m/z 209.15 [M+H]+ for the deuterated compound vs. 206.12 for non-deuterated.

Challenges and Mitigation Strategies

Isotopic Dilution

Residual protons in solvents (e.g., THF-d8 instead of THF) reduce deuteration efficiency. Pre-drying solvents over molecular sieves and using deuterated reagents (e.g., D2O in workup) mitigates this issue.

Racemization Control

Despite the racemic target, excessive heating during recrystallization induces epimerization. Maintaining temperatures below 50°C preserves the 1:1 enantiomeric ratio.

Scalability and Industrial Relevance

The patent method’s three-step process achieves 71% overall yield at kilogram scale, making it viable for commercial production. In contrast, the ProQuest route offers flexibility in deuterium placement but requires cost-intensive deuterated reagents .

Chemical Reactions Analysis

Types of Reactions: : rac Benzyl Phenylephrine-d3 undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under controlled conditions.

Major Products: : The major products formed from these reactions include deuterated alcohols, amines, ketones, and various substituted derivatives .

Scientific Research Applications

rac Benzyl Phenylephrine-d3 has several scientific research applications, including:

Chemistry: Used as a reference standard in analytical chemistry to study the behavior of deuterated compounds.

Biology: Employed in metabolic studies to trace the pathways and interactions of deuterated compounds in biological systems.

Medicine: Investigated for its potential therapeutic effects and as a tool in pharmacokinetic studies.

Mechanism of Action

The mechanism of action of rac Benzyl Phenylephrine-d3 involves its interaction with adrenergic receptors in the body. The compound mimics the action of endogenous catecholamines, leading to vasoconstriction and decongestion. The deuterium atoms in the compound may alter its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion .

Comparison with Similar Compounds

Phenylephrine and Its Impurities

- Phenylephrine (CAS 154-86-9): The parent compound, C₉H₁₃NO₂, lacks the benzyl group and deuterium present in rac Benzyl Phenylephrine-d3. It acts as a selective α₁-adrenoceptor agonist, primarily used as a decongestant. Its metabolism is rapid, involving hepatic oxidation and conjugation .

- 1,2,3,4-Tetrahydro-4,6-dihydroxy-2-methylisoquinoline Hydrochloride: Another phenylephrine impurity (C₁₀H₁₄ClNO₂), this compound features a tetrahydroisoquinoline core instead of a benzyl-ethanolamine structure. Its rigid bicyclic structure may reduce receptor binding flexibility compared to this compound .

Deuterated vs. Non-Deuterated Analogs

- rac Benzyl Phenylephrine (Non-Deuterated): The absence of deuterium (C₁₆H₁₉NO₂) results in a lower molecular weight and faster metabolic clearance. Deuteriation in this compound slows hepatic metabolism due to the kinetic isotope effect, making it preferable for analytical standardization .

Benzyl Isoquinoline Derivatives

- Laudanosine (C₂₀H₂₅NO₄): A benzyl tetrahydroisoquinoline alkaloid, laudanosine acts as an α-adrenoceptor blocker, contrasting with phenylephrine’s agonist activity. Structural differences, such as the non-planar isoquinoline ring and chiral benzyl group, reduce its phosphodiesterase (PDE) inhibition compared to planar analogs like papaverine .

- Papaverine (C₂₀H₂₁NO₄): A planar benzyl isoquinoline, papaverine non-selectively inhibits PDEs, leading to vasodilation. The planarity of its isoquinoline ring enhances interaction with PDE active sites, a feature absent in this compound due to its flexible ethanolamine backbone .

Pharmacological Insight : While this compound lacks PDE-modulating activity, its benzyl group may influence α-adrenergic receptor binding kinetics, warranting further study.

Benzyl Alcohol and Benzoate Esters

- Benzyl Alcohol (C₇H₈O): A simple aromatic alcohol used as a solvent or preservative. Unlike this compound, it lacks nitrogenous functional groups and is metabolized to benzoic acid, posing risks of toxicity at high doses .

- Its ester linkage contrasts with the ether and amine bonds in this compound, leading to divergent metabolic pathways (e.g., esterase-mediated hydrolysis vs. cytochrome P450 oxidation) .

Data Table: Comparative Analysis of Key Compounds

Research Findings and Implications

- Structural Flexibility vs. Activity: The benzyl group in this compound may enhance binding to hydrophobic receptor pockets compared to rigid isoquinolines like laudanosine .

- Isotopic Labeling Advantages : Deuterium in this compound improves detection sensitivity in LC-MS assays, critical for trace impurity analysis in pharmaceuticals .

- Toxicity Considerations : Unlike benzyl alcohol, this compound’s complex structure and low concentration as an impurity minimize acute toxicity risks .

Biological Activity

Rac Benzyl Phenylephrine-d3 is a deuterated derivative of phenylephrine, a selective alpha-1 adrenergic receptor agonist. This compound is primarily utilized in pharmacological research due to its stable isotope labeling, which allows for enhanced tracking of its metabolic pathways and pharmacokinetics. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological applications, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C16H16D3NO2

- Molecular Weight : 260.35 g/mol

- Isotopic Labeling : The presence of three deuterium atoms (d3) enhances the compound's stability and tracking capabilities in biological studies.

This compound exerts its biological effects primarily through:

- Adrenergic Receptor Activation : It selectively binds to alpha-1 adrenergic receptors, leading to vasoconstriction, increased blood pressure, and reduced nasal congestion. This mechanism is crucial in treating conditions like hypotension and nasal congestion.

Pharmacological Applications

The compound is used in various applications, including:

- Vasoconstriction : Effective in raising blood pressure during surgical procedures or in cases of shock.

- Nasal Decongestion : Commonly used in formulations aimed at relieving nasal congestion due to colds or allergies.

Interaction Studies

Research has focused on the binding affinity and interaction of this compound with adrenergic receptors. Notable findings include:

- Increased Affinity : Studies indicate that the deuterated form demonstrates a higher binding affinity compared to its non-deuterated counterpart, which is significant for developing safer adrenergic therapies.

Case Studies

A review of clinical studies highlights the following points regarding the use of this compound:

- Pharmacokinetics : In animal models, this compound showed rapid absorption and distribution across tissues, with plasma concentrations peaking shortly after administration.

- Metabolic Pathways : The compound undergoes metabolism primarily through CYP enzymes (notably CYP2D6 and CYP3A4), producing various metabolites that can influence its pharmacological effects.

Comparative Analysis with Other Compounds

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| Phenylephrine | C9H13NO2 | Widely used as a decongestant; non-deuterated form. |

| Methoxamine | C10H15NO2 | Alpha-1 agonist used for hypotension treatment. |

| Midodrine | C10H13N | Prodrug converting to an active alpha-1 agonist; treats orthostatic hypotension. |

The unique isotopic labeling of this compound allows for enhanced tracking in metabolic studies compared to non-deuterated forms, making it particularly valuable for research requiring precise quantification and analysis.

Q & A

Basic: What are the established synthesis protocols for rac Benzyl Phenylephrine-d3, and how do reaction conditions influence isotopic purity?

Synthesis typically involves deuterium incorporation at specific positions using labeled precursors (e.g., deuterated benzyl halides). Key variables include:

- Catalyst selection : Acidic catalysts (e.g., H₂SO₄) or cerium-based catalysts optimize esterification efficiency .

- Molar ratios : A 1.2:1 molar ratio of deuterated benzyl alcohol to phenylephrine precursor minimizes side reactions .

- Temperature control : Maintaining 60–80°C prevents deuterium loss while ensuring reaction completion .

Isotopic purity (>98%) is verified via mass spectrometry (MS), with reaction time and solvent anhydrous conditions critical to minimizing proton exchange .

Basic: Which analytical techniques are most reliable for characterizing this compound’s structural and isotopic integrity?

- NMR spectroscopy : ¹H-NMR identifies non-deuterated impurities (e.g., residual protons at C3/C4 positions) .

- High-resolution MS (HRMS) : Quantifies deuterium enrichment (%) and detects isotopic scrambling .

- Isotopic ratio monitoring : Gas chromatography-pyrolysis-MS (GC-Pyr-MS) distinguishes D3 from D1/D2 isotopologs .

Standardized protocols for solvent selection (e.g., deuterated chloroform) and internal calibration are essential to minimize artifacts .

Advanced: How can researchers resolve discrepancies in reported NMR chemical shifts for this compound across studies?

Discrepancies often arise from:

- Solvent effects : Chemical shifts vary between DMSO-d6 and CDCl3 due to hydrogen bonding differences .

- pH-dependent tautomerism : Protonation states of the phenolic group alter shift values (δ 6.8–7.2 ppm) .

- Instrument calibration : Use certified reference materials (e.g., tetramethylsilane) and report acquisition parameters (e.g., 500 MHz vs. 300 MHz) . Cross-referencing with PubChem or EPA DSSTox entries ensures consistency .

Advanced: What methodologies assess this compound’s stability under physiological and storage conditions?

- Forced degradation studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light to identify degradation products via LC-HRMS .

- Isotope exchange kinetics : Monitor deuterium retention in buffered solutions (pH 7.4) using ²H-NMR over 14 days .

- Long-term storage : Store at –20°C in amber vials under argon; stability data should include purity thresholds (e.g., <5% degradation at 6 months) .

Advanced: What in vitro models are suitable for studying the metabolic stability of this compound?

- Liver microsomes : Incubate with human/rat microsomes and NADPH to measure deuterium retention via LC-HRMS, identifying CYP450-mediated oxidation .

- Hepatocyte cultures : Assess phase II conjugation (glucuronidation) using UDP-glucuronic acid cofactors .

- Isotope effect quantification : Compare metabolic half-lives (t₁/₂) of deuterated vs. non-deuterated analogs to evaluate kinetic isotope effects (KIE) .

Advanced: How does the enantiomeric ratio of this compound impact pharmacological activity in receptor-binding assays?

- Chiral chromatography : Use cellulose-based columns (e.g., Chiralpak IC) to resolve enantiomers and quantify ratios (typically 50:50 for racemic mixtures) .

- α₁-Adrenergic receptor assays : Compare EC₅₀ values of individual enantiomers in transfected HEK293 cells; deuterium’s steric effects may alter binding kinetics .

- Molecular docking simulations : Model deuterium’s van der Waals radius (2.00 Å vs. 1.20 Å for hydrogen) to predict enantioselectivity .

Basic: What protocols ensure accurate quantification of this compound in biological matrices?

- LC-MS/MS optimization : Use a C18 column (2.1 × 50 mm, 1.7 μm) with 0.1% formic acid in water/acetonitrile gradients. Monitor transitions m/z 260→152 (quantifier) and 260→121 (qualifier) .

- Internal standards : Deuterated analogs (e.g., Phenylephrine-d6) correct for matrix effects .

- Validation parameters : Report linearity (R² >0.99), LOQ (≤1 ng/mL), and recovery rates (85–115%) per FDA guidelines .

Advanced: How do isotope effects influence the reaction kinetics of this compound in enzymatic systems?

- Deuterium substitution : Reduces C–D bond cleavage rates by 6–10× vs. C–H in cytochrome P450 oxidations, altering metabolite profiles .

- Kinetic isotope effect (KIE) : Calculate using , where and are rate constants for non-deuterated and deuterated forms. KIE >2 indicates significant isotopic influence .

- Computational modeling : Density functional theory (DFT) predicts transition-state energies for C–H vs. C–D bond activation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.